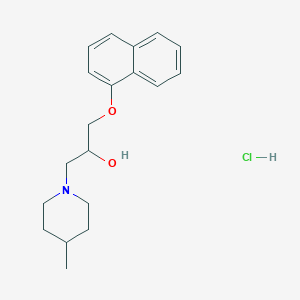
1-(4-Methylpiperidin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylpiperidin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride, also known as MDPN, is a synthetic compound that has gained significant attention in the field of scientific research. It is a potent and selective agonist of the dopamine D2 receptor and has been studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
Sigma Receptor Binding and Activity
The molecule's derivatives have been explored for their binding affinity and activity at sigma(1) receptors, with specific methyl substitutions on the piperidine ring showing potent ligand activity. These derivatives demonstrate significant potential for use in Positron Emission Tomography (PET) experiments due to their high potency and selectivity towards sigma(1) receptors. Furthermore, certain naphthalene compounds among these derivatives exhibited antiproliferative activity in rat C6 glioma cells, suggesting a possible application in tumor research and therapy (Berardi et al., 2005).
Enzymatic Hydroxylation Studies
The compound has been involved in studies concerning enzymatic hydroxylation, showcasing its utility in generating human drug metabolites. An extracellular peroxygenase from Agrocybe aegerita was utilized for the regioselective hydroxylation of propranolol, a compound structurally similar to 1-(4-Methylpiperidin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride, to produce metabolites like 5-hydroxypropranolol. This process highlights the molecule's relevance in the scalable synthesis of drug metabolites, contributing to pharmacological studies and drug development (Kinne et al., 2009).
Growth-Promoting Activity
Research has demonstrated the growth-promoting activity of specific alkyl derivatives of this compound, particularly in agricultural applications. Alkylation of naphthols followed by reaction with alkyl-piperidin-4-ones led to tertiary alcohols with significant growth-promoting effects. One derivative, in particular, showed a substantial increase in productivity when used in pre-sowing treatment of beetroot seeds and potatoes, indicating its potential as a novel agricultural chemical (Omirzak et al., 2013).
Fluorescent Chemosensor Development
The chemical structure of 1-(4-Methylpiperidin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride and its derivatives have been utilized in the development of fluorescent chemosensors. These sensors are designed for the detection of metal ions such as Al(III), demonstrating the compound's application in analytical chemistry and environmental monitoring. The sensor's ability to exhibit enhanced fluorescent emissions upon binding with Al(III) ions showcases its potential for bioimaging applications and the detection of metal ions in various environmental and biological samples (Ding et al., 2013).
Propiedades
IUPAC Name |
1-(4-methylpiperidin-1-yl)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2.ClH/c1-15-9-11-20(12-10-15)13-17(21)14-22-19-8-4-6-16-5-2-3-7-18(16)19;/h2-8,15,17,21H,9-14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXKZQXBKSPPNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(COC2=CC=CC3=CC=CC=C32)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpiperidin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2942374.png)
![N-[2,2-Bis(furan-2-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2942379.png)
![N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2942380.png)
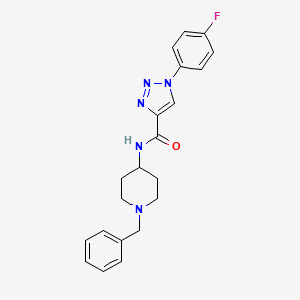

![(1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2942384.png)

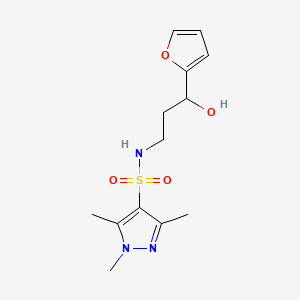
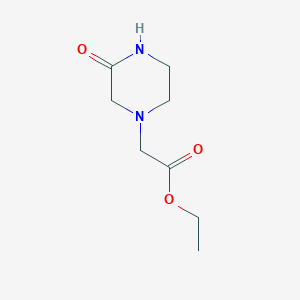
![[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2942390.png)

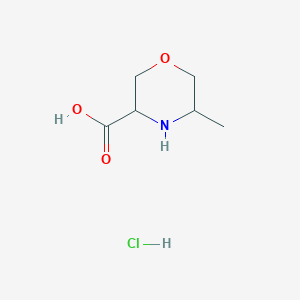
![N-[2-(3,4-difluorophenoxy)benzyl]-4-iodoaniline](/img/structure/B2942394.png)
![9-(4-bromophenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2942396.png)